molecular formula C20H24ClN3O B2433104 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide CAS No. 1049414-52-9

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide

Cat. No.: B2433104
CAS No.: 1049414-52-9
M. Wt: 357.88
InChI Key: OVAOWOPWZLTXCQ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is a chemical compound known for its significant biological activity. It is a selective ligand for dopamine D4 receptors, which makes it a valuable compound in neuropharmacology research . The compound’s structure includes a piperazine ring, a chlorophenyl group, and a benzamide moiety, contributing to its unique properties and interactions.

Biochemical Analysis

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide interacts with several enzymes and proteins, most notably the D4 dopamine receptor . The nature of these interactions is primarily through binding, where the compound attaches to the receptor and influences its activity .

Cellular Effects

The effects of this compound on cells are largely tied to its interaction with the D4 dopamine receptor . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well characterized . The compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The compound could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methylbenzamide is unique due to its specific binding affinity for dopamine D4 receptors, making it a valuable tool in neuropharmacological research. Its structural modifications, such as the presence of a methyl group, contribute to its distinct pharmacological profile compared to similar compounds .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-16-4-2-3-5-19(16)20(25)22-10-11-23-12-14-24(15-13-23)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVAOWOPWZLTXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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